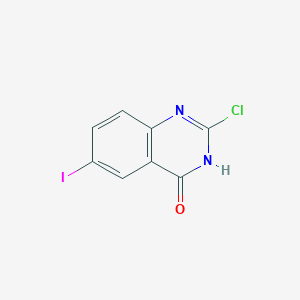

2-chloro-6-iodoquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-chloro-6-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNFGDPEHFUGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-iodoquinazolin-4(3H)-one typically involves the halogenation of quinazolinone derivatives. A common synthetic route might include:

Starting Material: Quinazolin-4(3H)-one.

Halogenation: Introduction of chlorine and iodine atoms using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions.

Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, and may require solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods might include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield azido or alkoxy derivatives, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 2-chloro-6-iodoquinazolin-4(3H)-one typically involves halogenation of quinazolinone derivatives. Common methods include:

- Halogenation: Using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

- Reaction Conditions: Conducted under inert atmospheres (nitrogen or argon) with solvents such as dichloromethane or acetonitrile.

Chemical Properties:

This compound features both chlorine and iodine substituents, which enhance its reactivity in various chemical reactions, including:

- Substitution Reactions: Chlorine and iodine can be replaced with other functional groups.

- Oxidation and Reduction: It can be oxidized or reduced to yield different derivatives.

Scientific Research Applications

Medicinal Chemistry:

this compound is investigated for its potential therapeutic effects against various diseases:

- Anticancer Activity: It has shown promise in inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives of quinazolinones have been explored for their efficacy against non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR) .

- Antimicrobial Properties: Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, indicating potential as an antimicrobial agent .

Organic Synthesis:

The compound serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in:

- Cross-Coupling Reactions: Particularly in metal-catalyzed reactions to generate polysubstituted quinazolines, which are valuable in drug development .

- Development of New Materials: Its chemical properties allow it to be used in creating novel materials with specific functionalities.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

These studies indicate the compound's versatility and importance in ongoing research across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of 2-chloro-6-iodoquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares 2-chloro-6-iodoquinazolin-4(3H)-one with key analogs, highlighting substituent variations and their implications:

Key Observations :

- Electron-Withdrawing Effects: The iodo group in the target compound provides polarizability and weak electron-withdrawing effects compared to nitro (NO₂) or sulfone (tosyl) groups in analogs, influencing reactivity in nucleophilic substitutions .

- Halogen-Specific Interactions : Iodine’s large atomic radius facilitates stronger van der Waals interactions in biological targets compared to bromine or chlorine .

Comparison with Analogs:

- 6-Nitro-7-tosylquinazolin-4(3H)-one : Synthesized via sulfonation of 7-chloro-6-nitroquinazolin-4(3H)-one using sodium p-toluenesulfinate, emphasizing the role of sulfone groups in stabilizing intermediates .

- 6-Iodo-2-phenoxymethyl Derivatives: Prepared via condensation of 2-phenoxyacetyl chloride with iodinated anthranilate esters, followed by cyclization with hydrazine hydrate .

Reactivity Trends :

- Nitro-substituted analogs (e.g., 7-fluoro-6-nitroquinazolin-4(3H)-one) exhibit higher electrophilicity at C6, favoring nucleophilic attacks compared to iodo or chloro derivatives .

- Tosyl and sulfone groups enhance solubility in polar solvents, unlike hydrophobic halogens .

Antitumor Activity:

- This compound Derivatives : Exhibit potent antitumor activity, particularly when functionalized with thiadiazole or benzimidazole moieties (e.g., 2-[(1,3,4-thiadiazol-2-yl)methylthio]-3-substituted-6-iodo derivatives). These compounds inhibit topoisomerase II and induce apoptosis in cancer cell lines .

- 6,7-Dichloroquinazolin-4(3H)-one : Shows moderate cytotoxicity but lower selectivity compared to iodo analogs due to reduced halogen bonding .

Antioxidant Properties:

- Methoxyphenyl- and Fluorophenyl-Substituted Quinazolinones (e.g., 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one): Demonstrated significant radical scavenging activity (P < 0.5), attributed to electron-donating aryl groups .

Enzyme Inhibition:

Physicochemical Properties

Notes:

Biological Activity

2-Chloro-6-iodoquinazolin-4(3H)-one (CAS No. 438190-96-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H4ClIN2O. The presence of chlorine and iodine atoms in the structure enhances its reactivity and biological potential. The compound's unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions starting from 2-amino-5-iodobenzamide and appropriate aldehyde derivatives. The synthetic pathway can be summarized as follows:

- Starting Materials : 2-amino-5-iodobenzamide and benzaldehyde derivatives.

- Reaction Conditions : The reaction is conducted in the presence of molecular iodine under reflux conditions.

- Final Product : The resulting compound undergoes further chlorination using phosphorus oxychloride (POCl3) to yield this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, a study demonstrated that this compound induced a G2/M phase block in HCC827 cells, leading to significant apoptosis. The mechanism involved the downregulation of cyclin B1, c-Myc, and CDK1 proteins, which are crucial for cell cycle regulation .

Antimicrobial Activity

Research has also explored the antimicrobial properties of quinazoline derivatives, including this compound. In vitro assays have shown that this compound exhibits activity against a range of bacterial strains, suggesting its potential as an antibacterial agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it has been shown to selectively inhibit Aurora kinases (AurA and AurB), which play critical roles in mitosis .

Case Studies

Q & A

Q. What are the common synthetic routes for 2-chloro-6-iodoquinazolin-4(3H)-one and its derivatives?

The compound is typically synthesized via multi-step reactions involving halogenated intermediates. For example, 2-[(3-substituted-6-iodoquinazolin-4(3H)-one-2-yl)-thio]acetylhydrazine can be reacted with reagents like chloroacetyl chloride or phosphorus pentasulfide under reflux to introduce functional groups such as thiadiazole or pyridazinylthio moieties . Solvents like dimethylformamide (DMF) or xylene are often used, with temperature control critical for optimizing yields.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for molecular confirmation.

- Single-crystal X-ray diffraction (using SHELX software for refinement) to resolve bond lengths, angles, and dihedral angles (e.g., the 88.81° angle between quinazolinone and phenyl rings) .

- Elemental analysis to verify purity.

Q. What safety precautions are necessary when handling this compound?

Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Iodinated derivatives require careful disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Q. How do structural modifications influence antitumor activity in quinazolinone derivatives?

Substituents at the 2- and 6-positions significantly impact bioactivity. For example:

- Iodo groups enhance DNA intercalation due to their bulky size.

- Chlorophenyl substituents improve kinase inhibition (e.g., IC50 values of 10.5 µM for antitumor activity) .

- Thioether linkages (e.g., thiadiazolylmethylthio groups) increase metabolic stability .

Q. How can crystallographic data contradictions (e.g., bond angles) be resolved?

- Use SHELXL for refinement, accounting for absorption effects caused by heavy atoms like iodine .

- Validate data against high-resolution (>1.0 Å) datasets to minimize errors.

- Check for twinning or disorder using tools like PLATON .

Q. What challenges arise in solving crystal structures of halogenated quinazolinones?

- Absorption artifacts : Heavy atoms (e.g., iodine) require corrected absorption coefficients during data collection.

- Thermal motion : Low-temperature (100 K) measurements reduce thermal displacement errors .

Q. How can low purity in synthesized derivatives be addressed?

- Recrystallization : Use ethanol or ethyl acetate for polar derivatives.

- Column chromatography : Silica gel with hexane/ethyl acetate gradients effectively separates halogenated byproducts .

Q. What considerations are essential for designing analogues targeting specific biological pathways?

- Molecular docking : Use software like AutoDock to predict binding affinities to targets (e.g., EGFR kinase) .

- Bioisosteric replacement : Replace iodine with bromine or methyl groups to balance steric and electronic effects .

Q. How to reconcile contradictory biological activity data across studies?

- Control for substituent effects : Compare analogues with identical substitution patterns.

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for antitumor studies) and protocols to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.